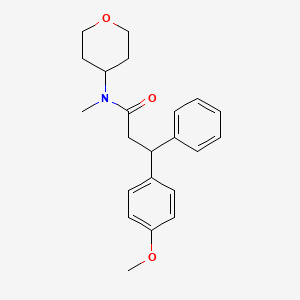
2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide, also known as ETPA, is a synthetic compound that has been the subject of scientific research for its potential as a therapeutic agent. ETPA belongs to a class of compounds known as amides, which are widely used in the pharmaceutical industry due to their diverse biological activities.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide is not fully understood, but it is thought to involve the inhibition of protein synthesis by binding to the ribosome. This leads to the activation of the apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide is that it has been shown to have low toxicity, making it a potential candidate for clinical trials. However, its limited solubility in aqueous solutions can make it difficult to work with in the laboratory.
未来方向
There are several future directions for research on 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide, including:
1. Development of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide analogs with improved solubility and bioavailability
2. Investigation of the potential of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide as a therapeutic agent for neurodegenerative disorders
3. Exploration of the use of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide in combination with other anticancer agents for the treatment of cancer
4. Investigation of the mechanism of action of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide at the molecular level
5. Development of new methods for the synthesis of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide and its analogs
Conclusion
In conclusion, 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide is a synthetic compound that has shown potential as a therapeutic agent in several diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of protein synthesis, leading to the activation of the apoptotic pathway. While there are limitations to its use in the laboratory, there are several future directions for research on 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide, including the development of new analogs and investigation of its potential in neurodegenerative disorders.
合成方法
The synthesis of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide involves the reaction of 4-ethylphenol with thienylacetic acid followed by the addition of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide.
科学研究应用
2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide has been extensively studied for its potential as a therapeutic agent in several diseases, including cancer, inflammation, and neurodegenerative disorders. One of the key areas of research has been the development of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-13-6-8-14(9-7-13)19-12(2)16(18)17-11-15-5-4-10-20-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHNOGNMXZQJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964424.png)

![3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole](/img/structure/B5964429.png)
![3-(1,3-benzodioxol-5-yl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5964441.png)
![2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964447.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5964453.png)
![3-{1-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5964460.png)
![1-{2-oxo-2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5964464.png)
![1-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5964471.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B5964482.png)
![2-[{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5964486.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5964487.png)
![3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5964513.png)
![5-(1-{[2-(butylthio)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5964516.png)